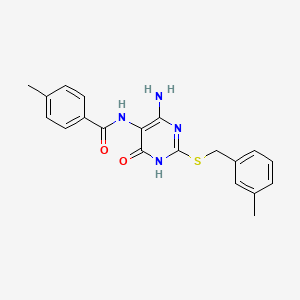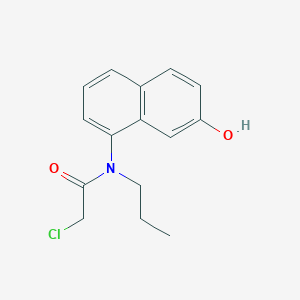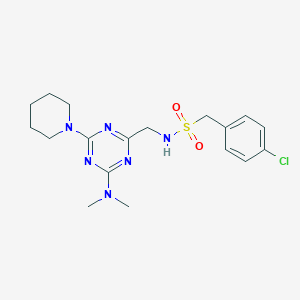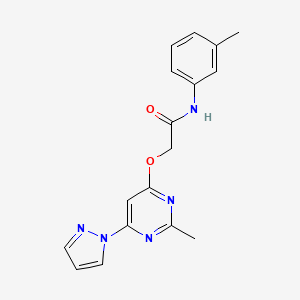
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions and water across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and intestine. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal ion transport.
Wirkmechanismus
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide binds to a specific site on the CFTR protein and inhibits its function as a chloride channel. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of CFTR, which prevents the movement of chloride ions across the membrane. This compound has been shown to be selective for CFTR and does not affect other ion channels or transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in different cell types and tissues. In human airway epithelial cells, this compound inhibits CFTR-mediated chloride secretion and reduces the production of mucus. In pancreatic cells, this compound inhibits CFTR-mediated bicarbonate secretion and impairs the function of pancreatic duct cells. In intestinal cells, this compound reduces the secretion of chloride and fluid, leading to the formation of thick and sticky mucus.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency and selectivity for CFTR, which allows for the specific inhibition of CFTR-mediated chloride secretion. This compound is also relatively stable and can be used in various cell types and tissues. However, this compound has some limitations, including its potential cytotoxicity and off-target effects. In addition, this compound may not fully mimic the effects of CFTR mutations in patients with CF.
Zukünftige Richtungen
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several potential future directions for scientific research and drug development. One direction is the optimization of this compound analogs that have improved potency, selectivity, and safety profiles. Another direction is the combination of this compound with other drugs that target different aspects of CF pathophysiology, such as inflammation, infection, and mucus clearance. This compound may also have potential applications in other diseases that involve abnormal ion transport, such as secretory diarrhea and polycystic kidney disease. Finally, this compound may be used as a tool to study the regulation of CFTR and other ion channels in normal and diseased tissues.
Synthesemethoden
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be synthesized using various methods, including the reaction of 2-chloro-3-pyridinesulfonamide with 3-methoxypropylmagnesium bromide and trifluoromethyl iodide. The reaction yields a mixture of diastereomers, which can be separated and purified using column chromatography. The final product is a white to off-white powder that is soluble in DMSO and other organic solvents.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride secretion in human airway epithelial cells, intestinal cells, and pancreatic cells. This compound has also been used to study the regulation of CFTR by other proteins and signaling pathways. In addition, this compound has been used in animal models of CF to evaluate its therapeutic potential.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-17(6-3-7-20-2)21(18,19)8-4-5-9(11(13,14)15)16-10(8)12/h4-5H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPTCNXUQQBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)S(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)





![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)
